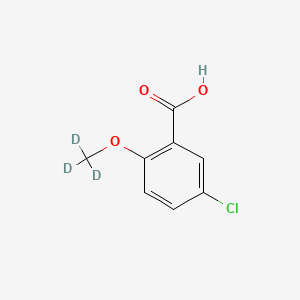
5-Chloro-2-methoxy-(d3)-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-methoxy-(d3)-benzoic acid is a deuterated derivative of 5-Chloro-2-methoxybenzoic acid. This compound is characterized by the presence of a chlorine atom at the 5th position and a methoxy group at the 2nd position on the benzene ring, with the carboxylic acid group at the 1st position. The deuterium atoms replace the hydrogen atoms, making it useful in various scientific studies, particularly in spectroscopy and metabolic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxy-(d3)-benzoic acid typically involves the deuteration of 5-Chloro-2-methoxybenzoic acid. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, the compound can be synthesized by reacting 5-Chloro-2-methoxybenzoic acid with deuterated methanol (CD3OD) in the presence of a deuterating catalyst.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes often utilize deuterium gas (D2) or deuterated solvents in the presence of catalysts to achieve high yields of the deuterated compound. The reaction conditions are optimized to ensure complete deuteration and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxy-(d3)-benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.
Oxidation: Formation of 5-Chloro-2-methoxybenzaldehyde or 5-Chloro-2-methoxybenzoic acid.
Reduction: Formation of 5-Chloro-2-methoxybenzyl alcohol.
Scientific Research Applications
5-Chloro-2-methoxy-(d3)-benzoic acid is used in various scientific research applications, including:
Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium atoms.
Biology: Employed in metabolic studies to trace the metabolic pathways of similar compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of deuterated materials for research and development purposes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methoxy-(d3)-benzoic acid involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence the rate of chemical reactions, providing insights into reaction mechanisms and pathways. The compound’s effects are primarily studied in the context of its deuterated nature, which allows for detailed analysis using spectroscopic techniques.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxybenzoic acid: The non-deuterated counterpart, commonly used in similar applications.
5-Chloro-2-methoxybenzaldehyde: An oxidation product with different chemical properties.
5-Chloro-2-methoxybenzyl alcohol: A reduction product with distinct reactivity.
Uniqueness
5-Chloro-2-methoxy-(d3)-benzoic acid is unique due to its deuterium atoms, which provide distinct advantages in spectroscopic studies and metabolic tracing. The presence of deuterium allows for the differentiation of this compound from its non-deuterated counterparts, making it valuable in research applications where precise tracking and analysis are required.
Properties
IUPAC Name |
5-chloro-2-(trideuteriomethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)/i1D3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULDRQRKKXRXBI-FIBGUPNXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.61 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

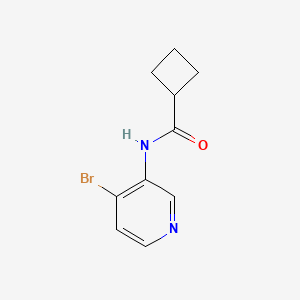

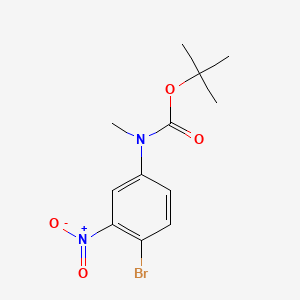
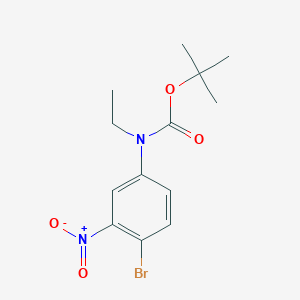

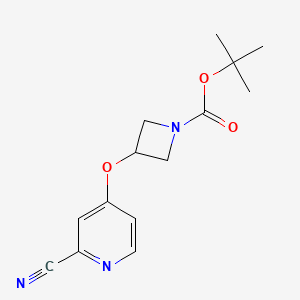
![tert-Butyl ((4'-cyano-3'-fluoro-[1,1'-biphenyl]-3-yl)methyl)carbamate](/img/structure/B8213184.png)
![Ethanone,1-[4-bromo-2-(methoxy-d3)phenyl]-](/img/structure/B8213200.png)
![Ethanone,1-[5-methyl-2-(methoxy-d3)phenyl]-](/img/structure/B8213208.png)
![Ethanone,1-[5-bromo-2-(methoxy-d3)phenyl]-](/img/structure/B8213218.png)
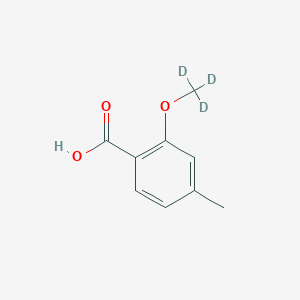
![tert-Butyl (2-(4'-cyano-3'-fluoro-[1,1'-biphenyl]-3-yl)ethyl)carbamate](/img/structure/B8213233.png)

